molecular formula C13H17BrN2O2 B3132173 Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate CAS No. 364794-70-7

Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate

Cat. No.: B3132173
CAS No.: 364794-70-7
M. Wt: 313.19 g/mol
InChI Key: XESNNHKNHDMKBV-UHFFFAOYSA-N
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Description

Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate (CAS: 364794-70-7) is a brominated pyridine-piperidine hybrid compound with the molecular formula C₁₃H₁₇BrN₂O₂ and a molecular weight of 313.20 g/mol . It features a piperidine ring substituted at the 4-position with an ethyl ester group and at the 1-position with a 5-bromopyridin-2-yl moiety. The bromine atom on the pyridine ring enhances reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c1-2-18-13(17)10-5-7-16(8-6-10)12-4-3-11(14)9-15-12/h3-4,9-10H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESNNHKNHDMKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate typically involves the reaction of 5-bromopyridine-2-carboxylic acid with piperidine and ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidine ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent/Ring Variation CAS Number Key Properties/Applications
This compound C₁₃H₁₇BrN₂O₂ 313.20 5-Bromo-pyridine, piperidine, ethyl ester 364794-70-7 Cross-coupling precursor, prodrug potential
Methyl 1-(5-bromopyridin-2-yl)azetidine-3-carboxylate C₁₀H₁₁BrN₂O₂ 271.12 Azetidine ring (4-membered), methyl ester 2243022-89-9 Smaller ring size, higher ring strain
Ethyl 1-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxylate C₁₆H₂₄N₄O₃ 320.39 Morpholino-pyrimidine substituent Not provided Improved solubility (polar morpholine group)
Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate C₁₃H₁₆F₃N₃O₂ 303.28 CF₃-pyrimidine substituent 215654-84-5 Enhanced metabolic stability (CF₃ group)
Ethyl 1-(5-formylpyridin-2-yl)piperidine-4-carboxylate C₁₄H₁₈N₂O₃ 262.31 5-Formyl-pyridine substituent 886360-68-5 Aldehyde group for further functionalization

Functional Group Impact on Properties

  • Bromine vs. Formyl : Bromine (in the target compound) is a superior leaving group for metal-catalyzed reactions, whereas the formyl group (CAS: 886360-68-5) offers a reactive site for nucleophilic additions .
  • Azetidine vs. Piperidine : The azetidine analog (CAS: 2243022-89-9) has a 4-membered ring, introducing ring strain that may affect conformational flexibility and binding affinity in biological targets .
  • Morpholine vs. Trifluoromethyl : Morpholine improves solubility, while the CF₃ group enhances lipophilicity and metabolic stability .

Pharmacological and Industrial Relevance

  • Target Compound : Used in tuberculosis drug research (e.g., as a precursor for decaprenylphosphoryl-β-D-ribose oxidase inhibitors) .
  • Benzodioxin Derivatives : Ethyl 1-(2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-5-yl)ethyl)piperidine-4-carboxylate () demonstrates the impact of aromatic systems on lipophilicity and pharmacokinetics .

Biological Activity

Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate is a compound that has garnered attention in various fields of biological research, particularly due to its potential antimicrobial and anticancer properties. This article will explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a brominated pyridine moiety, which is believed to enhance its solubility and biological activity. The structural formula is as follows:

C13H15BrN2O2\text{C}_{13}\text{H}_{15}\text{Br}\text{N}_2\text{O}_2

This compound's unique bromination pattern distinguishes it from similar compounds, potentially influencing its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of this compound. For example, it has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The compound's IC50 values indicate potent cytotoxicity at sub-micromolar concentrations.

Table 1: Summary of Biological Activities

Activity TypeTarget Cell LinesIC50 (µM)Mechanism of Action
AntimicrobialE. coli, S. aureus< 10Disruption of cell wall synthesis
AnticancerMCF-70.76Induction of apoptosis via caspase activation
AnticancerU-9370.67Inhibition of proliferation

Case Studies

  • Antimicrobial Efficacy : A study conducted by BenchChem demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The compound was particularly effective against multidrug-resistant strains, suggesting its potential utility in treating infections that are difficult to manage with conventional antibiotics.
  • Cytotoxicity in Cancer Models : In a comparative study published in MDPI, the compound exhibited significant cytotoxic effects against several cancer cell lines. Flow cytometry assays indicated that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, leading to programmed cell death .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

  • Binding Affinity : The bromine atom in the pyridine ring enhances binding affinity to target proteins involved in cell signaling and apoptosis.
  • Signal Transduction Pathways : The compound may modulate key pathways such as the MAPK/ERK pathway, which is critical for cell proliferation and survival.

Q & A

Q. What are the primary synthetic routes for Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves nucleophilic substitution between ethyl piperidine-4-carboxylate derivatives and 5-bromo-2-halopyridines (e.g., 5-bromo-2-chloropyridine). For example, reacting ethyl isonipecotate with a bromopyridine derivative in the presence of an organic base (e.g., DIPEA) in solvents like THF or DMF at 60–80°C for 12–24 hours . Optimizing stoichiometry (1:1.2 molar ratio of piperidine to halopyridine) and using catalysts like KI can improve yields. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer :
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic signals:
  • Piperidine protons (δ 1.4–2.8 ppm, multiplet) and ester carbonyl (δ 170–175 ppm in 13C^{13}C).
  • 5-Bromopyridine protons (δ 8.2–8.6 ppm, doublet for H-3 and H-6) .
  • Mass Spectrometry : ESI-MS should show [M+H]+^+ at m/z 327.2 (C13_{13}H16_{16}BrN2_2O2_2). Fragmentation patterns (e.g., loss of ethoxy group, m/z 281.1) confirm ester functionality .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store in amber glass containers under inert gas (N2_2) at –20°C to prevent hydrolysis of the ester group. Avoid exposure to moisture and strong acids/bases. Stability studies indicate >95% purity retention for 12 months under these conditions .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL) is critical. Key steps:
  • Refine hydrogen bonding networks (e.g., C–H···O interactions between ester carbonyl and pyridine ring) to confirm spatial arrangement .
  • Validate geometry with checkCIF (e.g., ADDsy alerts for bond length/angle deviations) .
  • Example: A related compound, Ethyl 1-(4-cyanopyridin-2-yl)piperidine-4-carboxylate, showed a chair conformation for the piperidine ring (torsion angles <10°) .

Q. What strategies mitigate contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Contradiction : Discrepant 1H^1H-NMR integration ratios for diastereotopic protons.
  • Resolution :

Use 1H^1H-1H^1H COSY to map coupling partners.

Perform variable-temperature NMR to distinguish dynamic effects (e.g., ring puckering).

Compare with DFT-calculated chemical shifts (software: Gaussian, B3LYP/6-31G**) .

Q. How can researchers optimize regioselectivity in derivatization reactions?

  • Methodological Answer :
  • Bromopyridine Reactivity : The 5-bromo group undergoes Suzuki-Miyaura coupling (Pd(PPh3_3)4_4, Na2_2CO3_3, DMF/H2_2O, 80°C) for aryl substitutions.
  • Ester Functionalization : Hydrolysis (LiOH, THF/H2_2O) to carboxylic acid, followed by amidation (EDC/HOBt) .
  • Table : Comparison of Reaction Outcomes
Reaction TypeConditionsYield (%)Byproducts
Suzuki CouplingPd(PPh3_3)4_4, 80°C75<5% debrominated product
Ester HydrolysisLiOH, RT90None detected

Q. What are the challenges in computational modeling of hydrogen-bonding networks for this compound?

  • Methodological Answer :
  • Issue : Underprediction of intermolecular interactions in force fields (e.g., MMFF94).
  • Solution :

Use graph-set analysis (R22_2^2(8) motifs) to map hydrogen bonds in crystals .

Apply QM/MM hybrid methods (e.g., ONIOM) to refine electrostatic potentials .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate
Reactant of Route 2
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Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate

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